Cas no 1807117-33-4 (Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate)

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate is a versatile brominated and cyano-substituted aromatic ester with a hydroxymethyl functional group. This compound is particularly valuable in synthetic organic chemistry as a key intermediate for constructing complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites—bromine, cyano, hydroxymethyl, and ester groups—enables diverse transformations such as nucleophilic substitutions, reductions, and cross-coupling reactions. Its well-defined structure and stability under standard conditions make it suitable for controlled functionalization in multi-step syntheses. The compound’s balanced reactivity and solubility in common organic solvents further enhance its utility in research and industrial applications.
Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate structure
1807117-33-4 structure
商品名:Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate
CAS番号:1807117-33-4
MF:C11H10BrNO3
メガワット:284.10600233078
CID:4963412

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate
    • インチ: 1S/C11H10BrNO3/c1-16-11(15)4-7-2-3-10(12)8(5-13)9(7)6-14/h2-3,14H,4,6H2,1H3
    • InChIKey: NZAPEEQBGMMHCR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(CC(=O)OC)=C(CO)C=1C#N

計算された属性

  • せいみつぶんしりょう: 282.98441 g/mol
  • どういたいしつりょう: 282.98441 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 284.11
  • トポロジー分子極性表面積: 70.3
  • 疎水性パラメータ計算基準値(XlogP): 1.2

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014001949-1g
Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate
1807117-33-4 97%
1g
1,460.20 USD 2021-06-22

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate 関連文献

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetateに関する追加情報

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate: A Comprehensive Overview

Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate (CAS No. 1807117-33-4) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a bromine atom, a cyano group, and a hydroxymethyl group attached to a phenyl ring, which is further linked to an acetate ester. The presence of these groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of heterocyclic compounds, which are critical components in many pharmaceutical agents. For instance, the bromine atom in the molecule can serve as an electrophilic site for nucleophilic substitutions, enabling the creation of diverse structural motifs. Similarly, the cyano group can participate in various reactions, such as cycloadditions or reductions, to form nitrogen-containing rings that are essential in medicinal chemistry.

The hydroxymethyl group attached to the phenyl ring introduces additional functionality to the molecule. This group can act as a directing site for further modifications or serve as a point for hydrogen bonding interactions in biological systems. Such properties make Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate an attractive candidate for designing bioisosteres or mimics of natural products. Recent advancements in computational chemistry have allowed researchers to predict the binding affinities of this compound to various biological targets, paving the way for its use in drug discovery programs.

In terms of synthesis, Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate is typically prepared through multi-step organic reactions that involve precise control over regioselectivity and stereoselectivity. The synthesis begins with the preparation of the phenolic precursor, which undergoes bromination and cyanation steps to introduce the respective substituents. The hydroxymethylation step is then carried out using appropriate reagents under controlled conditions to ensure optimal yields and purity. Finally, the esterification step with acetic acid methyl ester completes the synthesis of the target compound.

From an analytical standpoint, Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate has been thoroughly characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses confirm the molecular structure and purity of the compound, ensuring its reliability for further studies and applications.

Looking ahead, Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate holds immense potential in several emerging areas of research. For instance, its ability to undergo metal-mediated coupling reactions could make it a valuable building block in constructing complex natural product analogs. Additionally, its role as an intermediate in medicinal chemistry could lead to novel therapeutic agents targeting various diseases such as cancer or neurodegenerative disorders.

In conclusion, Methyl 4-bromo-3-cyano-2-(hydroxymethyl)phenylacetate (CAS No. 1807117-33-4) stands out as a promising compound with multifaceted applications across various scientific disciplines. Its unique combination of functional groups and reactivity positions it as a key player in modern organic synthesis and drug discovery efforts.

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